

2-Mercaptopinane: A Technical Guide to its Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Mercaptopinane

Cat. No.: B1614835

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Mercaptopinane, systematically known as 2,6,6-trimethylbicyclo[3.1.1]heptane-2-thiol, is a bicyclic monoterpene thiol.^[1] It is a key component in the flavor and fragrance industry, particularly known for its characteristic "mango thiol" aroma.^[2] This technical guide provides an in-depth overview of the chemical and physical properties of **2-mercaptopinane**, its structural features, and general experimental methodologies relevant to its synthesis and analysis. It is important to note that commercial "**2-mercaptopinane**" is often supplied as a mixture of isomers, primarily the 2-, 3-, and 10-mercaptopinane isomers.

Chemical and Physical Properties

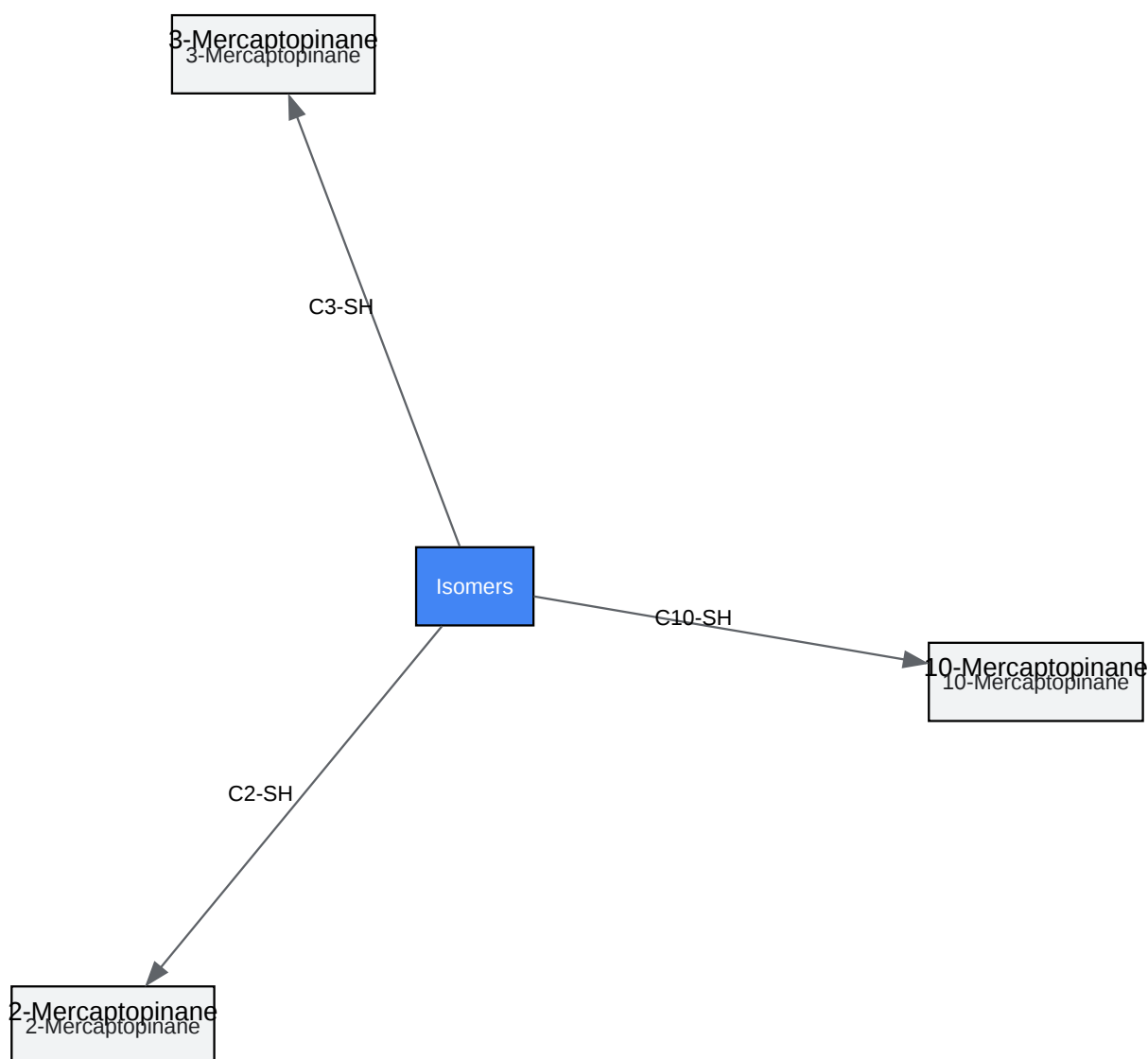
The chemical and physical properties of **2-mercaptopinane** are summarized in the table below. These properties are crucial for its handling, application, and analysis in a laboratory setting.

| Property | Value | Source(s) |
|------------------------------|--|-----------|
| Molecular Formula | C ₁₀ H ₁₈ S | [2] |
| Molecular Weight | 170.32 g/mol | [3] |
| CAS Number | 23832-18-0 | [2] |
| Appearance | Colorless to pale yellow clear liquid (est.) | [4] |
| Boiling Point | 207.7 °C at 760 mmHg | [2] |
| 142.0 °C at 20 mmHg | [4] | |
| Density | 0.98 g/cm ³ | [2] |
| Specific Gravity | 0.980 to 0.988 @ 25.00 °C | [4] |
| Refractive Index | 1.511 to 1.517 @ 20.00 °C | [4] |
| Flash Point | 69.9 °C (157.8 °F) | [2] |
| 97.78 °C (208.00 °F) TCC | [4] | |
| Vapor Pressure | 0.32 mmHg at 25°C | [2] |
| Water Solubility | 9.9 mg/L (ALOGPS predicted) | [1] |
| logP (o/w) | 3.13 | [2] |
| 4.34 (ALOGPS predicted) | [1] | |
| pKa (Strongest Acidic) | 9.93 (ChemAxon predicted) | [1] |
| Hydrogen Bond Donor Count | 1 | [1][2] |
| Hydrogen Bond Acceptor Count | 1 | [2] |
| Rotatable Bond Count | 0 | [1][2] |

Chemical Structure and Isomerism

2-Mercaptopinane possesses a rigid bicyclic pinane skeleton with a thiol group attached to the C2 position. The pinane structure is characterized by a six-membered ring and a four-membered ring sharing two carbon atoms. The presence of stereocenters gives rise to different stereoisomers.

Commercially available **2-mercaptopinane** is typically a mixture of isomers, including 2-, 3-, and 10-mercaptopinane. The relative positions of the thiol group on the pinane ring define these isomers.



[Click to download full resolution via product page](#)

Caption: Isomers of Mercaptopinane.

Experimental Protocols

Detailed, publicly available experimental protocols specifically for the synthesis, purification, and analysis of **2-mercaptopinane** are limited. However, based on general principles of organic chemistry and related literature for thiols, the following methodologies would be applicable.

Synthesis

The synthesis of **2-mercaptopinane** would likely start from a pinane-based precursor. A common route for the synthesis of thiols involves the conversion of a corresponding alcohol or halide. For instance, 2-pinanol could be a potential starting material. General methods for thiol synthesis include:

- From Halides: Reaction of a corresponding 2-halopinane with a sulfur nucleophile like sodium hydrosulfide (NaSH).
- From Alcohols: Conversion of the alcohol to a good leaving group (e.g., tosylate) followed by substitution with a thiol-containing nucleophile.
- Thiol-ene and Thiol-yne Reactions: These "click chemistry" reactions are efficient for forming C-S bonds under mild conditions, though they may be more applicable for creating derivatives of **2-mercaptopinane** rather than its initial synthesis.

A general procedure for a related thiol synthesis is the reaction of an isothiocyanate with a thiol in a green solvent system like ethanol/water with a base such as potassium carbonate, which can be performed under microwave irradiation to accelerate the reaction.

Purification

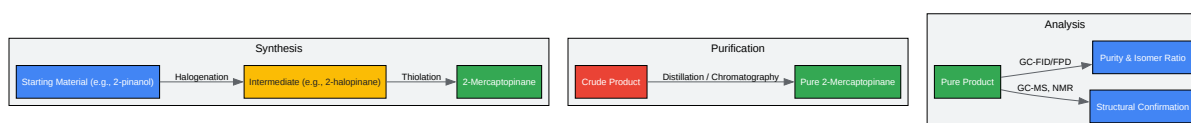
Purification of **2-mercaptopinane** would likely involve the following standard laboratory techniques:

- Distillation: Given its boiling point, vacuum distillation would be a suitable method for purifying **2-mercaptopinane** from non-volatile impurities.
- Chromatography: Column chromatography on silica gel could be employed to separate the desired product from byproducts and unreacted starting materials. Due to the volatility of the compound, care must be taken during solvent removal.

Analysis

The analysis of **2-mercaptopinane**, particularly to determine the isomeric ratio and purity, would primarily rely on chromatographic and spectroscopic methods.

- Gas Chromatography (GC): GC is the method of choice for analyzing volatile compounds like **2-mercaptopinane**. A flame ionization detector (FID) or a sulfur-selective detector, such as a flame photometric detector (FPD) or a sulfur chemiluminescence detector (SCD), would provide high sensitivity. The retention times of the different isomers would allow for their separation and quantification.
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of GC with the identification capabilities of mass spectrometry. It would be used to confirm the identity of the isomers based on their mass spectra.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR would be essential for confirming the chemical structure of the synthesized and purified product.



[Click to download full resolution via product page](#)

Caption: General Experimental Workflow for **2-Mercaptopinane**.

Signaling Pathways and Biological Activity

Currently, there is no significant information available in the public domain that describes the involvement of **2-mercaptopinane** in specific biological signaling pathways. Its primary application is in the food and fragrance industry, and it is not typically studied in the context of drug development or pharmacology. Therefore, no signaling pathway diagrams are included in this guide.

Conclusion

2-Mercaptopinane is a commercially important thiol with well-characterized chemical and physical properties. Its structure, particularly the existence of multiple isomers in commercial preparations, is a key consideration for its application and analysis. While specific, detailed experimental protocols for its synthesis are not readily available, established methods in organic chemistry provide a clear framework for its preparation, purification, and characterization. Further research into its potential biological activities could reveal applications beyond its current use as a flavor and fragrance compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Aurio(3+) 2,6,6-trimethylbicyclo[3.1.1]heptane-2-thiolate | C₃₀H₅₁AuS₃ | CID 71301071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Green Synthesis of 2-Mercapto 5,6-Dihydro-4H-1,3-Thiazines via Sequential C–S Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bicyclo[3.1.1]heptan-2-ol, 2,6,6-trimethyl- [webbook.nist.gov]
- 4. 2,6,6-Trimethyl-bicyclo(3.1.1)heptane, trans | C₁₀H₁₈ | CID 91015300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-Mercaptopinane: A Technical Guide to its Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1614835#2-mercaptopinane-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com